5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4] dioxine
Description
This compound belongs to the 2,3-dihydrothieno[3,4-b][1,4]dioxine family, characterized by a bicyclic core combining a dioxine (two oxygen atoms) and a thiophene (sulfur-containing) ring. The fluoren-2-yl substituent introduces a planar, aromatic system that enhances electronic conjugation, making the compound relevant in organic electronics and materials science .
Properties
Molecular Formula |
C19H14O2S |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
5-(9H-fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine |
InChI |
InChI=1S/C19H14O2S/c1-2-4-15-12(3-1)9-14-10-13(5-6-16(14)15)19-18-17(11-22-19)20-7-8-21-18/h1-6,10-11H,7-9H2 |
InChI Key |
LIYGVGXASWRPJP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(SC=C2O1)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiophene Derivatives with Diols
The thieno[3,4-b]dioxine scaffold is typically synthesized via acid-catalyzed cyclocondensation between 3,4-dimethoxythiophene derivatives and diols. For instance, 3,4-ethylenedioxythiophene (EDOT) is produced by reacting 3,4-dimethoxythiophene with ethylene glycol in toluene under reflux, using p-toluenesulfonic acid ($$ \text{p-TsOH} $$) as a catalyst. This transetherification reaction proceeds via nucleophilic substitution, where methoxy groups are replaced by ethylene glycol, followed by cyclization.
- Reactants : 10.1 g 3,4-dimethoxythiophene, 6.74 g ethylene glycol, 1.1 g $$ \text{p-TsOH} \cdot \text{H}_2\text{O} $$, 76.6 g toluene.
- Conditions : Argon atmosphere, 100°C reflux for 3 hours.
- Workup : Extraction with dichloromethane, washing with sodium bicarbonate, drying over $$ \text{MgSO}_4 $$, and vacuum distillation.
- Yield : 46.7% after purification (purity: 99.64% by GC).
For the target compound, substituting ethylene glycol with a fluorenyl-containing diol or introducing the fluorenyl group post-cyclization could be viable. However, steric hindrance from the bulky fluorenyl moiety may necessitate modified conditions, such as extended reaction times or higher catalyst loadings.
Cross-coupling reactions enable direct introduction of the fluorenyl group to pre-functionalized thienodioxine intermediates. A Suzuki-Miyaura coupling between a brominated thienodioxine and fluorenylboronic acid is a promising route.
- Catalyst System : $$ \text{Pd(OAc)}2 $$ (10 mol%), $$ \text{dppf} $$ (10 mol%), $$ \text{K}3\text{PO}4 \cdot 3\text{H}2\text{O} $$, $$ \text{Ag}2\text{CO}3 $$ in $$ \text{CH}_3\text{CN} $$.
- Conditions : 60°C for 24 hours under $$ \text{N}_2 $$.
- Substrate : Brominated thienodioxine (e.g., 7-bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde).
- Workup : Hydrolysis with 3 M HCl, extraction, and preparative TLC.
Yield Considerations :
| Coupling Partner | Catalyst | Yield |
|---|---|---|
| Bromodichloromethane | $$ \text{Pd(OAc)}_2 $$ | 43% |
| Fluorenylboronic acid (hypothetical) | $$ \text{Pd(OAc)}_2 $$ | ~40–50% (estimated) |
The use of bulky phosphine ligands (e.g., $$ \text{dppf} $$) enhances catalytic efficiency by stabilizing the palladium center and mitigating side reactions.
Electrophilic Aromatic Substitution
Electrophilic substitution on the electron-rich thienodioxine ring offers an alternative pathway. Friedel-Crafts acylation or nitration could introduce functional groups that are subsequently converted to the fluorenyl substituent.
Challenges :
- The thienodioxine ring’s electron density is modulated by the oxygen atoms, making C-5 and C-7 positions most reactive.
- Direct fluorenylation via electrophilic attack is unlikely due to the fluorenyl group’s steric demands. Instead, a stepwise approach involving halogenation followed by cross-coupling is preferred.
- Reagent : $$ \text{NBS} $$ (N-bromosuccinimide) in $$ \text{CH}2\text{Cl}2 $$.
- Product : 7-Bromo-2,3-dihydrothieno[3,4-b]dioxine-5-carbaldehyde.
- Yield : ~70–80% (estimated based on analogous reactions).
Purification and Characterization
Purification of 5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b]dioxine involves chromatographic techniques due to its moderate polarity ($$ \text{LogP} = 4.76 $$).
Key Methods :
- Column Chromatography : Silica gel eluted with $$ \text{CH}2\text{Cl}2 $$/hexane gradients.
- Recrystallization : Ethanol/water mixtures for final polishing.
- Analytical Data :
Chemical Reactions Analysis
Types of Reactions
5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4] dioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the fluorene and thieno[3,4-b][1,4] dioxine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fully saturated analogs.
Scientific Research Applications
5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4] dioxine has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.
Biological Studies: Investigated for its potential use in drug delivery systems and as a fluorescent probe in biological imaging.
Material Science: Employed in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4] dioxine in organic electronics involves its ability to transport charge efficiently. The compound’s conjugated system allows for the delocalization of electrons, facilitating charge mobility. In biological systems, its mechanism may involve interactions with cellular components, although detailed studies are required to elucidate specific pathways.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The fluorenyl group (electron-donating) enhances electron density in the core, favoring electrophilic aromatic substitution , whereas carboxylic acid groups (electron-withdrawing) reduce reactivity toward electrophiles.
- Steric Effects : Fluorenyl’s bulkiness may hinder certain reactions (e.g., nucleophilic substitutions) compared to smaller substituents like boronate esters .
Reactivity and Functionalization
Electrophilic Aromatic Substitution
- Target Compound: Fluorenyl’s electron-rich nature activates the thieno-dioxine core for electrophilic substitution (e.g., halogenation, nitration) .
- Carboxylic Acid Derivatives : Electron-withdrawing -COOH groups deactivate the ring, redirecting reactivity to side-chain modifications (e.g., esterification) .
Cross-Coupling Reactions
Solubility and Stability
- Fluorenyl Derivative : Likely low solubility in polar solvents due to aromatic bulk; suitable for thin-film applications in optoelectronics.
- Carboxylic Acid Derivatives : High solubility in aqueous or polar organic solvents; used as ligands or in supramolecular chemistry .
- Boronate Ester Derivative : Soluble in aprotic solvents (e.g., THF, DMF); critical for solution-processed organic semiconductors .
Biological Activity
5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine is a compound of interest in the field of organic chemistry and material science due to its unique structural properties and potential applications in various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine is with a molecular weight of 306.38 g/mol. Its structure is characterized by a fused dioxine and thieno ring system, which contributes to its electronic properties and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C19H14O2S |
| Molecular Weight | 306.38 g/mol |
| CAS Number | 1239981-28-2 |
| Melting Point | Not specified |
Research has indicated that 5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine exhibits significant biological activity through various mechanisms:
- Cytotoxicity : Studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For instance, MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells showed reduced viability when treated with this compound in a dose-dependent manner. The cytotoxicity was assessed using the MTT assay, which measures cell metabolic activity as an indicator of viability .
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1 phase in certain cancer cell lines, potentially leading to apoptosis. This was evidenced by flow cytometry analyses that indicated an increase in the proportion of cells in the G1 phase following treatment .
- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated as a mechanism through which 5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine exerts its cytotoxic effects. Increased ROS levels can lead to oxidative stress and subsequent apoptosis in cancer cells .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on MDA-MB-231 Cells : A study evaluated the effects of different concentrations of 5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine on MDA-MB-231 cells over 24 hours. The results indicated a significant reduction in cell viability at concentrations above 10 µM (p < 0.05) .
- Mechanistic Insights : Further investigations revealed that treatment with this compound led to increased levels of apoptotic markers such as cleaved caspase-3 and PARP in treated cells compared to controls .
Pharmacological Potential
The unique properties of 5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine suggest potential applications in drug development:
- Anticancer Agent : Given its cytotoxic effects against various cancer cell lines, this compound could serve as a lead structure for developing new anticancer therapies.
- Electrochemical Applications : The compound's electrochemical properties may also lend it utility in organic electronics and photovoltaic devices .
Q & A
Basic: What synthetic strategies are effective for preparing 5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine?
Methodological Answer:
Synthesis typically involves coupling fluorenyl groups with dihydrothienodioxine precursors. For example, fluorenyl boronic esters can undergo Suzuki-Miyaura cross-coupling with halogenated dihydrothienodioxine derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous Na₂CO₃ at 80–90°C . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures removal of unreacted monomers. Intermediate characterization by -NMR and mass spectrometry is critical to confirm structural fidelity .
Basic: What safety protocols are required for handling this compound?
Methodological Answer:
The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure) under EU-GHS/CLP standards. Researchers must:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Avoid dust formation; employ wet cleaning for spills.
- Store at 2–8°C in airtight containers away from oxidizers .
- Emergency procedures include rinsing exposed skin with water for 15 minutes and seeking medical attention for inhalation .
Basic: How is crystallographic characterization performed for structural validation?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a dichloromethane/hexane solution. Data collection at 293 K using a Bruker APEX-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths and angles. Refinement with SHELXL-97 software ensures accuracy (R-factor < 0.05). Disordered regions (e.g., fluorenyl substituents) require constraints during refinement .
Advanced: How can electrochemical properties be optimized for bioelectronic applications?
Methodological Answer:
Electropolymerization on conductive substrates (e.g., carbon cloth or gold-sputtered PCL mats) enhances stability. A three-electrode system (Ag/AgCl reference, Pt counter) in 0.1 M TBAP/CH₃CN at −0.2 to +1.2 V (vs. Ag/AgCl) enables controlled deposition. Co-polymerization with ethylene glycol-modified EDOT derivatives (e.g., EDOTEG) improves hydrophilicity and ion transport, critical for extracellular vesicle capture . Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) quantify charge-transfer efficiency .
Advanced: How can computational modeling predict optoelectronic behavior?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO), band gaps, and absorption spectra. Time-dependent DFT (TD-DFT) simulates excited-state transitions, guiding dye-sensitized solar cell (DSSC) applications. Solvent effects (e.g., acetonitrile) are modeled using the Polarizable Continuum Model (PCM). Validation against experimental UV-Vis data (e.g., λmax ≈ 450 nm) confirms accuracy .
Advanced: How to resolve contradictions in crystallographic data vs. spectroscopic results?
Methodological Answer:
Discrepancies between SC-XRD (rigid crystal packing) and solution-phase NMR (dynamic conformers) arise from solvent effects. For example, fluorenyl groups may exhibit torsional flexibility in solution. Cross-validate with:
- Variable-temperature NMR to assess rotational barriers.
- Powder XRD to confirm bulk crystallinity.
- Molecular dynamics (MD) simulations to model conformational dynamics .
Advanced: What strategies improve electropolymerization efficiency?
Methodological Answer:
- Monomer design : Introduce electron-withdrawing groups (e.g., sulfonate) to lower oxidation potentials.
- Dopants : Use poly(styrenesulfonate) (PSS) to enhance conductivity and film adhesion.
- Substrate pretreatment : Oxygen plasma treatment of carbon cloth increases surface roughness, improving polymer-substrate interaction .
- Pulse deposition : Alternating potentials (e.g., −0.5 V for 5 s, +1.0 V for 10 s) reduce overoxidation .
Advanced: How does this compound enhance neural interface materials?
Methodological Answer:
Amine-functionalized derivatives (e.g., EDOT-NH₂) enable electrografting onto Pt or ITO electrodes. Electropolymerization at ~2–3 V overpotential in pH 8.5 buffer forms cross-linked, biocompatible coatings. These substrates improve charge injection capacity (CIC) by 40% compared to PEDOT:PSS, critical for neural signal recording . In vivo biocompatibility tests (e.g., 28-day implantation in rodent models) assess inflammatory responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
